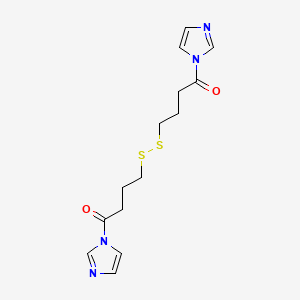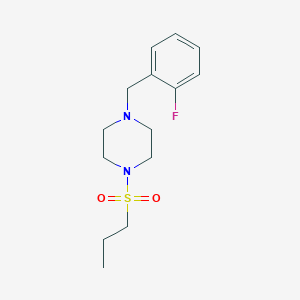
N-(3-chloro-4-fluorobenzyl)-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, chlorinated aromatic rings, and a carboxamide group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorinated aromatic rings. Common synthetic routes may include the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the chlorinated aromatic rings: This step may involve the use of chlorinated benzene derivatives and appropriate coupling reactions.
Formation of the carboxamide group: This can be accomplished through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.
Reduction: Reduction reactions may target the carboxamide group or the aromatic rings.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling reactions: The triazole ring can participate in coupling reactions with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings or chlorinated aromatic rings.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a therapeutic agent or a biochemical probe.
Medicine: Due to its unique structure, the compound may have potential as a drug candidate for the treatment of various diseases, particularly those involving microbial infections or cancer.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The triazole ring and the chlorinated aromatic rings may interact with enzymes or receptors, leading to modulation of their activity. The carboxamide group may also play a role in binding to specific targets. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide: This compound shares a similar structure but may have different substituents on the aromatic rings or the triazole ring.
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide: This compound may have different functional groups, such as hydroxyl or amino groups, which can affect its reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H15Cl2FN4O2 |
|---|---|
Poids moléculaire |
409.2 g/mol |
Nom IUPAC |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(5-chloro-2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-10-17(18(26)22-9-11-3-5-14(21)13(20)7-11)23-24-25(10)15-8-12(19)4-6-16(15)27-2/h3-8H,9H2,1-2H3,(H,22,26) |
Clé InChI |
XXLGBUDIOIDDKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)

![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)



![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)
